2-(Morpholin-2-yl)ethanol
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Overview
Description
2-(Morpholin-2-yl)ethanol is an organic compound with the chemical formula C6H13NO2. It is a primary alcohol that features a morpholine ring, which is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-2-yl)ethanol typically involves the reaction of morpholine with ethylene oxide. The process can be carried out under mild conditions, often in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{Morpholine} + \text{Ethylene Oxide} \rightarrow 2\text{-(Morpholin-2-yl)ethanol} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient production. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form morpholine and ethylene glycol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Morpholine-2-carboxylic acid.
Reduction: Morpholine and ethylene glycol.
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
2-(Morpholin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a stabilizer for certain biological samples.
Medicine: It serves as an intermediate in the synthesis of drugs with therapeutic properties, such as anti-inflammatory and anti-cancer agents.
Industry: this compound is used as a solvent and corrosion inhibitor in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(Morpholin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby influencing cell growth and differentiation .
Comparison with Similar Compounds
Morpholine: A simpler analog without the ethanol group.
2-(Morpholin-4-yl)ethanol: A structural isomer with the hydroxyl group attached to the fourth position of the morpholine ring.
4-(2-Hydroxyethyl)morpholine: Another isomer with the hydroxyl group on the ethyl chain.
Uniqueness: 2-(Morpholin-2-yl)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-morpholin-2-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYVZNGKDTSFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927891 |
Source
|
Record name | 2-(Morpholin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132995-76-7 |
Source
|
Record name | 2-(Morpholin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Morpholinyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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